molecular formula C14H22INO B6354514 3-(Cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one CAS No. 1024156-42-0

3-(Cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one

Cat. No. B6354514
CAS RN: 1024156-42-0
M. Wt: 347.23 g/mol
InChI Key: MSDZBCGLBDCQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one, otherwise known as 3-CAM-I-C, is an organoiodine compound that has been used in scientific research for a variety of applications. It is a white, crystalline solid with a melting point of 85-86°C and a boiling point of 250-251°C. It is soluble in water and organic solvents, and has a low vapor pressure. 3-CAM-I-C has been used in a number of scientific research applications, including as a reagent for the synthesis of other compounds, and as a catalyst for organic reactions.

Scientific Research Applications

3-CAM-I-C has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as 2-iodo-3-methoxy-4-methyl-3-cyclohexylamino-5-methyl-2-penten-1-one. It has also been used as a catalyst for organic reactions, such as the synthesis of N-alkyl-N-aryl-1,2,3-triazoles.

Mechanism of Action

3-CAM-I-C is an organoiodine compound that acts as a catalyst for organic reactions. It is believed to act by forming a transition state between the reactants and products of the reaction, which facilitates the reaction. This transition state is stabilized by the presence of the iodine atom, which serves to reduce the activation energy of the reaction.
Biochemical and Physiological Effects
3-CAM-I-C has not been studied extensively for its biochemical and physiological effects. However, it is generally believed to be non-toxic, as it does not contain any known toxic compounds. It is also believed to be non-carcinogenic and non-mutagenic.

Advantages and Limitations for Lab Experiments

3-CAM-I-C has several advantages for use in lab experiments. It is soluble in both water and organic solvents, making it easy to work with. It is also relatively stable, with a low vapor pressure and a high melting point. However, it does have some limitations. It is not very reactive, and so it is not suitable for use in reactions that require a high degree of reactivity. It is also expensive, making it less than ideal for use in large-scale experiments.

Future Directions

The potential future applications of 3-CAM-I-C are numerous. It could be used as a reagent for the synthesis of other compounds, or as a catalyst for organic reactions. It could also be used in the development of new drugs and therapeutics, or as a tool for studying biological systems. Additionally, it could be used to study the mechanisms of organic reactions, or as a tool for studying the structure and function of proteins. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

3-CAM-I-C is synthesized from the reaction of 3-cyclohexylamino-2-iodobenzene and dimethylcyclohex-2-en-1-one. This reaction is carried out in a solvent, such as dimethylformamide, at a temperature of 80-90°C. The reaction is complete in about two hours and yields a product that is more than 95% pure.

properties

IUPAC Name

3-(cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22INO/c1-14(2)8-11(13(15)12(17)9-14)16-10-6-4-3-5-7-10/h10,16H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDZBCGLBDCQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)I)NC2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclohexylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one

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